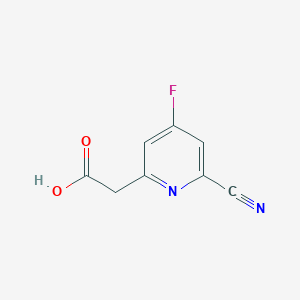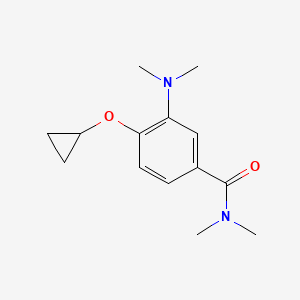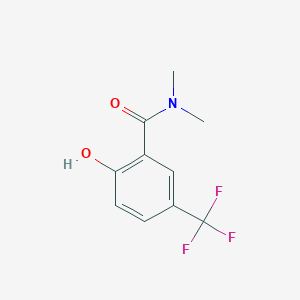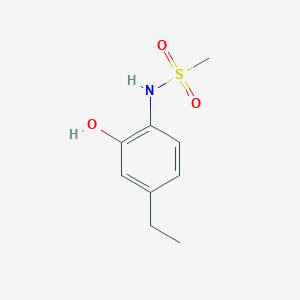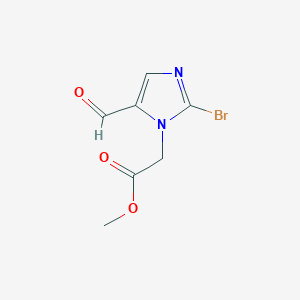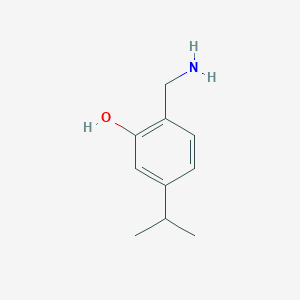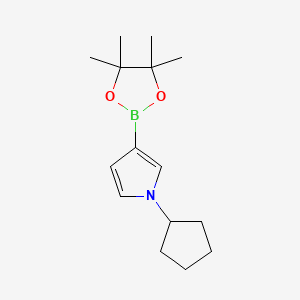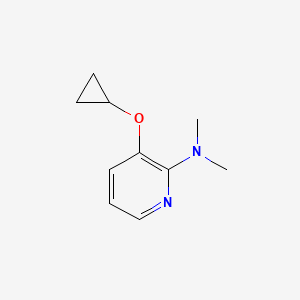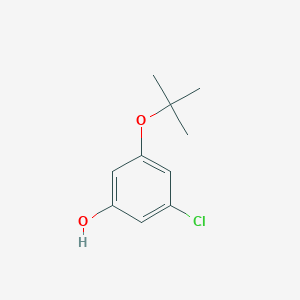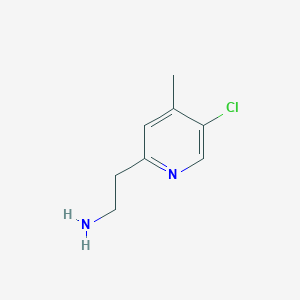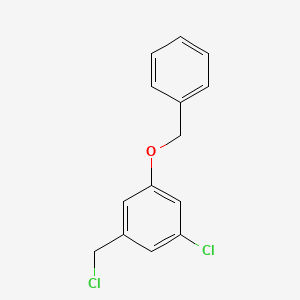
1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a chlorine atom, and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene typically involves the substitution reactions on a benzene ring One common method is the electrophilic aromatic substitution, where benzene is first chlorinated to introduce the chlorine substituentThe chloromethyl group can be introduced using chloromethylation reactions, often involving formaldehyde and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-chloro-5-(chloromethyl)benzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloromethyl group can undergo nucleophilic attack. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
1,2-Bis(chloromethyl)benzene: Similar structure but with two chloromethyl groups.
1-Chloro-2-(chloromethyl)benzene: Similar but with different positions of substituents.
1-(Benzyloxy)-2-(chloromethyl)benzene: Similar but with different positions of substituents
Uniqueness: The presence of both benzyloxy and chloromethyl groups allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C14H12Cl2O |
|---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
1-chloro-3-(chloromethyl)-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12Cl2O/c15-9-12-6-13(16)8-14(7-12)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
InChI Key |
VEZUJHXPQUDNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


